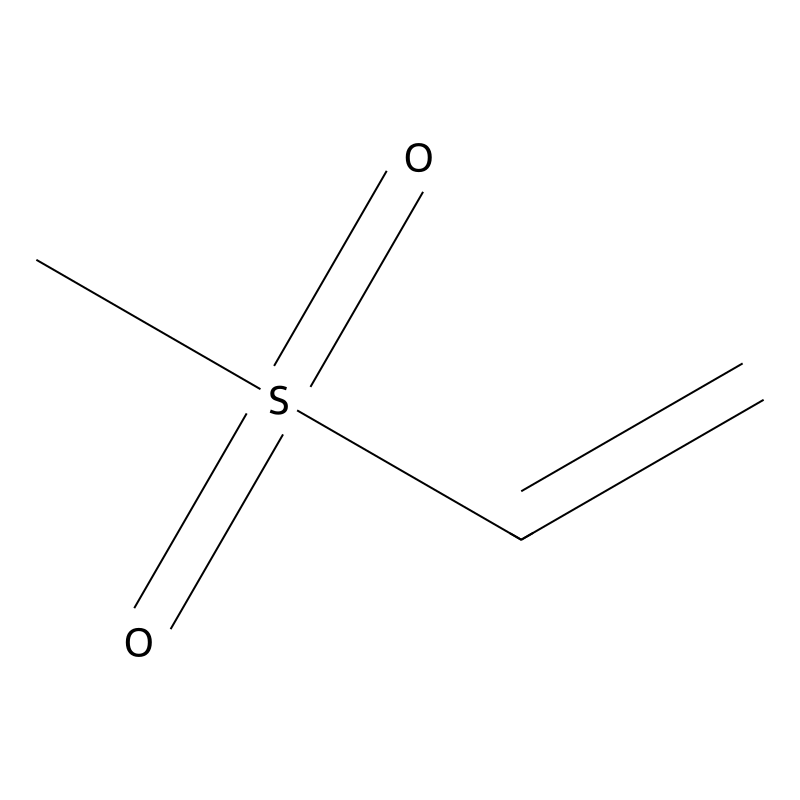

Methyl vinyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Derivatization Reagent in Analytical Chemistry

MVS serves as a derivatization reagent, particularly in capillary electrophoresis-mass spectrometry (CE-MS). This technique helps separate and analyze complex mixtures of compounds. MVS reacts with specific functional groups in biomolecules like nucleosides, introducing a charged sulfonyl group (SO₂CH₃). This modification enhances their solubility and separation efficiency in CE, allowing for improved detection and identification by MS. For instance, a study demonstrated the successful utilization of MVS for the sensitive detection of pseudouridine in nucleoside mixtures using CE-MS, overcoming limitations associated with conventional methods. []

Precursor for Functional Materials Synthesis

MVS acts as a precursor for the synthesis of various functional materials with specific properties. One example involves the preparation of methylsulfonylethyl cellulose (MSEC), a cellulose derivative with potential applications in drug delivery and other fields. MVS undergoes a Michael addition reaction with cellulose, introducing a sulfonylethyl group that alters its physical and chemical properties. This modified cellulose exhibits improved water solubility and potential for controlled drug release. []

Coupling Agent in Organic Synthesis

MVS finds use as a coupling agent in Heck vinylation reactions. These reactions involve the formation of carbon-carbon bonds between an alkene (olefin) and an aryl or vinyl halide. MVS acts as a Michael acceptor, facilitating the addition of the vinyl group from the vinyl halide to the desired organic molecule. This approach allows for the selective introduction of vinyl groups into various organic compounds, contributing to the synthesis of complex molecules with specific functionalities. []

Methyl vinyl sulfone is an organosulfur compound characterized by the presence of a vinyl group (−CH=CH2) and a sulfone group (−SO2−) attached to a methyl group. Its chemical formula is C3H6O2S, and it has a molecular weight of approximately 110.15 g/mol. Methyl vinyl sulfone is a colorless liquid that is soluble in polar solvents such as water and alcohols, making it useful in various chemical applications. It is known for its electrophilic properties, which allow it to participate in nucleophilic addition reactions, particularly with thiols and amines.

Currently, there is no significant research on the specific mechanism of action of MVS in biological systems. Its applications seem to focus more on its potential as a synthetic intermediate.

- Limited Information: Data on the specific hazards of MVS is scarce. However, based on its functional groups, some potential concerns can be identified:

- Nucleophilic Addition: The double bond in the vinyl group can react with nucleophiles such as thiols, leading to the formation of thioether derivatives. This reaction is often reversible and can be influenced by the electronic environment of the reactants .

- Polymerization: In the presence of various catalysts or initiators, methyl vinyl sulfone can undergo exothermic polymerization reactions, forming polysulfones. This property is significant for producing materials with enhanced thermal and mechanical properties .

- Reactions with Schiff Bases: Methyl vinyl sulfone can react with Schiff bases derived from α-alanine methyl ester and aromatic aldehydes, facilitating the formation of new compounds through condensation reactions .

Methyl vinyl sulfone exhibits biological activity that has garnered interest in medicinal chemistry. It has been studied for its potential as a reagent in the derivatization of nucleosides, particularly for detecting pseudouridine in RNA samples. This application highlights its utility in biochemical research and diagnostics . Additionally, due to its electrophilic nature, it may interact with biological nucleophiles, potentially affecting cellular processes.

Several methods exist for synthesizing methyl vinyl sulfone:

- C-S Coupling Reactions: A common approach involves coupling commercially available sulfinic acid sodium salts with dibromides to produce various vinyl sulfones, including methyl vinyl sulfone. This method is noted for its efficiency and functional group tolerance .

- Photochemical Methods: Recent advancements include photochemical halogen-bonding-assisted synthesis, which allows for radical-radical cross-coupling of vinyl bromines and sodium sulfinates under mild conditions .

- Electrocatalytic Oxidation: This method enables the direct construction of vinyl sulfones from cinnamic acids and sodium sulfinates, providing high selectivity and yields without the need for metal catalysts .

Methyl vinyl sulfone finds applications across various fields:

- Chemical Industry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Material Science: Due to its polymerization capabilities, methyl vinyl sulfone is used in creating polysulfone materials that exhibit excellent thermal stability and mechanical strength.

- Biochemistry: Its role as a derivatization reagent facilitates advanced analytical techniques in nucleic acid research.

Research has focused on understanding how methyl vinyl sulfone interacts with different nucleophiles. For instance, studies have shown that it reacts selectively with thiols to form stable adducts. The reactivity can be modulated by varying substituents on the thiol or adjusting reaction conditions, which underscores its utility in synthetic applications where selective functionalization is desired .

Methyl vinyl sulfone shares structural similarities with other compounds containing both vinyl and sulfone groups. Below are some related compounds along with a comparison highlighting their uniqueness:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Ethyl vinyl sulfone | Similar structure but with an ethyl group | Higher boiling point due to increased molecular weight |

| Phenyl vinyl sulfone | Contains a phenyl group instead of methyl | Enhanced reactivity towards electrophiles |

| Vinyl sulfone | Lacks a methyl substituent | More reactive due to absence of steric hindrance |

Methyl vinyl sulfone's unique combination of a small alkyl group with an electrophilic double bond allows for selective reactions not easily achieved by its analogs.

Physical Description

XLogP3

Boiling Point

Flash Point

Density

GHS Hazard Statements

H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H310 (97.78%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H318 (97.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant